molecular formula C21H24N2O7 B14351411 Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 92885-39-7

Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

Cat. No.: B14351411
CAS No.: 92885-39-7
M. Wt: 416.4 g/mol
InChI Key: IBKDDKWHULHQAS-UHFFFAOYSA-N
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Description

Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features multiple functional groups, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the methylcarbamoyl and ethyl ester groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors, advanced purification techniques, and automated systems to maintain consistency and efficiency. The choice of reagents and conditions is crucial to minimize costs and environmental impact while maximizing output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor agonism/antagonism.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate: shares similarities with other bicyclic compounds, such as norbornene derivatives and other oxabicyclo compounds.

    Norbornene derivatives: These compounds have a similar bicyclic structure but differ in functional groups and substitution patterns.

    Oxabicyclo compounds: These compounds contain an oxygen bridge in their bicyclic structure, similar to the target compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

92885-39-7

Molecular Formula

C21H24N2O7

Molecular Weight

416.4 g/mol

IUPAC Name

ethyl 5,6-bis(methylcarbamoyloxymethyl)-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

InChI

InChI=1S/C21H24N2O7/c1-4-27-19(24)16-15(12-8-6-5-7-9-12)17-13(10-28-20(25)22-2)14(18(16)30-17)11-29-21(26)23-3/h5-9,17-18H,4,10-11H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

IBKDDKWHULHQAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2C(=C(C1O2)COC(=O)NC)COC(=O)NC)C3=CC=CC=C3

Origin of Product

United States

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